molecular formula C7H6BrClS B13911039 3-Bromo-2-chloro-5-methylthiophenol

3-Bromo-2-chloro-5-methylthiophenol

Cat. No.: B13911039
M. Wt: 237.55 g/mol
InChI Key: PWXNFOYQUNNEGS-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylthiophenol is a chemical compound belonging to the class of thiophenols, which are sulfur-containing aromatic compounds This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylthiophenol can be achieved through several methods. One common approach involves the bromination and chlorination of 5-methylthiophenol. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the thiophenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylthiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace halogen atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-chloro-5-methylthiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylthiophenol involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloro-3-methoxythiophene: Similar structure with a methoxy group instead of a methyl group.

    3-Bromo-5-chloro-2-methylaniline: Contains an aniline group instead of a thiophenol group.

    (3-Bromo-2-chloro-5-methylphenyl)methanol: Contains a methanol group instead of a thiophenol group.

Uniqueness

3-Bromo-2-chloro-5-methylthiophenol is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the thiophenol ring

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

3-bromo-2-chloro-5-methylbenzenethiol

InChI

InChI=1S/C7H6BrClS/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3

InChI Key

PWXNFOYQUNNEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)S

Origin of Product

United States

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